1-Ethoxy-3-methyl-2-butene 1-Ethoxy-3-methyl-2-butene 1-Ethoxy-3-methyl-2-butene, also known as ether, ethyl 3-methyl-2-butenyl or prenyl ethyl ether, belongs to the class of organic compounds known as dialkyl ethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are alkyl groups. 1-Ethoxy-3-methyl-2-butene is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 1-Ethoxy-3-methyl-2-butene has a fruity, grassy, and green taste.
Brand Name: Vulcanchem
CAS No.: 22094-00-4
VCID: VC3927546
InChI: InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3
SMILES: CCOCC=C(C)C
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

1-Ethoxy-3-methyl-2-butene

CAS No.: 22094-00-4

Cat. No.: VC3927546

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxy-3-methyl-2-butene - 22094-00-4

Specification

CAS No. 22094-00-4
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 1-ethoxy-3-methylbut-2-ene
Standard InChI InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3
Standard InChI Key HPMSQLYFMOOLKS-UHFFFAOYSA-N
SMILES CCOCC=C(C)C
Canonical SMILES CCOCC=C(C)C

Introduction

1-Ethoxy-3-methyl-2-butene (CAS 22094-00-4) is a dialkyl ether characterized by its fruity, grassy, and green sensory profile. This compound is naturally present in fruits like litchi, cassis, and black currants and serves as a synthetic flavoring agent in food and fragrance industries. Below is a structured analysis of its properties, applications, safety, and research findings.

Physical and Chemical Properties

PropertyValueSource
Physical StateColorless liquid
Density0.797–0.802 g/cm³
SolubilityInsoluble in water; soluble in ethanol and fats
Refractive IndexNot explicitly reported
Odor/FlavorFruity, grassy, green

Synthesis and Reactivity

1-Ethoxy-3-methyl-2-butene is synthesized via nucleophilic substitution, typically involving iodoethane and 3-methyl-2-buten-1-ol in a basic medium. Key reactions include:

  • Oxidation: Forms aldehydes or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

  • Reduction: Converts to alcohols or alkanes using agents like LiAlH₄.

  • Addition: The double bond facilitates hydrogenation or halogenation.

Applications

DomainUse CaseSource
Food IndustryFlavoring agent (FEMA No. 3777, JECFA No. 1232) for citrus, fruit, and green notes
Fragrance IndustryComponent in synthetic perfumes and cosmetic products
ResearchModel compound for studying ether metabolism and flavor chemistry

Analytical Methods

MethodConditionsSource
HPLCNewcrom R1 column; mobile phase: acetonitrile/water/phosphoric acid
GC-MSFragment ions at m/z 71 (base), 99, 41, 69, 29

Research and Comparative Analysis

Metabolic Pathways

O-dealkylation dominates in vivo, producing 3-methyl-2-buten-1-ol and ethyl aldehydes . These intermediates are further oxidized or incorporated into energy pathways.

Comparative Reactivity

CompoundStructureReactivity Differences
1-Methoxy-3-methyl-2-buteneMethoxy groupLower boiling point, higher volatility
1-Butoxy-3-methyl-2-buteneButoxy groupReduced solubility in polar solvents

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